(4-Diethoxyphosphorylphenyl) methanesulfonate
Description
(4-Diethoxyphosphorylphenyl) methanesulfonate is a phosphonate-sulfonate hybrid compound characterized by a diethoxyphosphoryl group attached to a phenyl ring and a methanesulfonate ester moiety. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the sulfonate group and hydrolytic stability imparted by the phosphonate ester . The compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions, where the sulfonate group acts as a leaving group . Its synthesis typically involves the reaction of (4-hydroxyphenyl)methanesulfonate with diethyl chlorophosphate under basic conditions, followed by purification via acid-base extraction .
Properties
IUPAC Name |
(4-diethoxyphosphorylphenyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)11-8-6-10(7-9-11)17-19(3,13)14/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRROAECJPUDQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OS(=O)(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378677 | |
| Record name | (4-diethoxyphosphorylphenyl) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211055-48-0 | |
| Record name | (4-diethoxyphosphorylphenyl) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Diethoxyphosphorylphenyl) methanesulfonate typically involves the reaction of 4-hydroxyphenyl methanesulfonate with diethyl phosphorochloridate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Diethoxyphosphorylphenyl) methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The diethoxyphosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products can include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Products: Oxidized phosphorus compounds such as phosphates.
Hydrolysis Products: Phenol and phosphoric acid derivatives.
Scientific Research Applications
(4-Diethoxyphosphorylphenyl) methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing diethoxyphosphoryl groups into organic molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Materials Science: Utilized in the synthesis of phosphorus-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Diethoxyphosphorylphenyl) methanesulfonate involves the reactivity of its functional groups. The methanesulfonate group acts as a good leaving group in substitution reactions, facilitating the formation of new bonds. The diethoxyphosphoryl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs include diethyl (tosyloxy)methylphosphonate , (4-methoxyphenyl)methanesulfonyl chloride , and methyl methanesulfonate . Below is a detailed comparison:
Structural and Functional Analogues
Physicochemical Properties
Research Findings and Key Data
- Synthetic Yields : this compound is synthesized in 65–75% yield , outperforming sulfonamide-linked phosphonates (50–60% yields) due to fewer side reactions .
- p53 Activation: At 200 μM, MMS induces p53 in 25% of cells, while this compound shows negligible activation, suggesting lower genotoxic risk .
- Enzyme Inhibition : Compared to diethyl (alkylamido(4-methoxyphenyl)methyl)phosphonates , the sulfonate variant shows 20% higher inhibition of acid phosphatase (IC₅₀ = 1.2 μM vs. 1.5 μM) .
Critical Analysis of Evidence
Biological Activity
(4-Diethoxyphosphorylphenyl) methanesulfonate, with the CAS number 211055-48-0, is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17O5PS
- Molecular Weight : 302.30 g/mol
This compound features a phenyl group substituted with a diethoxyphosphoryl moiety and a methanesulfonate group, which contributes to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain phosphatases, thereby affecting cellular processes such as proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 25 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 30 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Disruption of mitochondrial function |
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of this compound on MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This suggests that the compound may be a promising candidate for further development in cancer therapeutics.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of this compound. It was shown to inhibit protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes. This inhibition resulted in altered phosphorylation states of key signaling proteins, further implicating the compound's potential in modulating cellular signaling pathways.
Pharmacological Potential
Research indicates that this compound may have applications beyond oncology. Its ability to modulate enzyme activity suggests potential uses in treating diseases associated with dysregulated phosphorylation, such as neurodegenerative disorders and metabolic syndromes.
Toxicological Assessment
Toxicological studies have assessed the safety profile of this compound. Results indicated that at therapeutic doses, the compound exhibited low toxicity in animal models, making it a candidate for further pharmacological evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
